Cas no 2110070-95-4 ([1,2]Thiazolo[4,5-b]pyridine-3-carbonitrile)
![[1,2]Thiazolo[4,5-b]pyridine-3-carbonitrile structure](https://ja.kuujia.com/scimg/cas/2110070-95-4x500.png)
[1,2]Thiazolo[4,5-b]pyridine-3-carbonitrile 化学的及び物理的性質
名前と識別子
-
- EN300-6826610
- [1,2]Thiazolo[4,5-b]pyridine-3-carbonitrile
- 2110070-95-4
- Z2732478489
-
- インチ: 1S/C7H3N3S/c8-4-5-7-6(11-10-5)2-1-3-9-7/h1-3H
- InChIKey: MTOMDDDVJGOPBY-UHFFFAOYSA-N
- ほほえんだ: S1C2C=CC=NC=2C(C#N)=N1
計算された属性
- せいみつぶんしりょう: 161.00476828g/mol
- どういたいしつりょう: 161.00476828g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 197
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
[1,2]Thiazolo[4,5-b]pyridine-3-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6826610-2.5g |
[1,2]thiazolo[4,5-b]pyridine-3-carbonitrile |
2110070-95-4 | 95.0% | 2.5g |
$1791.0 | 2025-03-12 | |
Enamine | EN300-6826610-0.25g |
[1,2]thiazolo[4,5-b]pyridine-3-carbonitrile |
2110070-95-4 | 95.0% | 0.25g |
$452.0 | 2025-03-12 | |
Aaron | AR0293WF-2.5g |
[1,2]thiazolo[4,5-b]pyridine-3-carbonitrile |
2110070-95-4 | 95% | 2.5g |
$2488.00 | 2025-02-17 | |
Aaron | AR0293WF-100mg |
[1,2]thiazolo[4,5-b]pyridine-3-carbonitrile |
2110070-95-4 | 95% | 100mg |
$461.00 | 2025-02-17 | |
Aaron | AR0293WF-250mg |
[1,2]thiazolo[4,5-b]pyridine-3-carbonitrile |
2110070-95-4 | 95% | 250mg |
$647.00 | 2025-02-17 | |
Aaron | AR0293WF-5g |
[1,2]thiazolo[4,5-b]pyridine-3-carbonitrile |
2110070-95-4 | 95% | 5g |
$3669.00 | 2023-12-15 | |
Aaron | AR0293WF-10g |
[1,2]thiazolo[4,5-b]pyridine-3-carbonitrile |
2110070-95-4 | 95% | 10g |
$5428.00 | 2023-12-15 | |
Enamine | EN300-6826610-0.1g |
[1,2]thiazolo[4,5-b]pyridine-3-carbonitrile |
2110070-95-4 | 95.0% | 0.1g |
$317.0 | 2025-03-12 | |
Enamine | EN300-6826610-1.0g |
[1,2]thiazolo[4,5-b]pyridine-3-carbonitrile |
2110070-95-4 | 95.0% | 1.0g |
$914.0 | 2025-03-12 | |
Enamine | EN300-6826610-0.05g |
[1,2]thiazolo[4,5-b]pyridine-3-carbonitrile |
2110070-95-4 | 95.0% | 0.05g |
$212.0 | 2025-03-12 |
[1,2]Thiazolo[4,5-b]pyridine-3-carbonitrile 関連文献
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
7. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
[1,2]Thiazolo[4,5-b]pyridine-3-carbonitrileに関する追加情報
Comprehensive Overview of [1,2]Thiazolo[4,5-b]pyridine-3-carbonitrile (CAS No. 2110070-95-4)
[1,2]Thiazolo[4,5-b]pyridine-3-carbonitrile (CAS No. 2110070-95-4) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This thiazolo-pyridine derivative is characterized by a fused thiazole and pyridine ring system, with a carbonitrile functional group at the 3-position. Its molecular framework makes it a promising scaffold for drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.
The compound's CAS number 2110070-95-4 is frequently searched in chemical databases, reflecting its relevance in modern synthetic chemistry. Researchers are particularly interested in its synthetic pathways, with common queries including "how to synthesize [1,2]Thiazolo[4,5-b]pyridine-3-carbonitrile" and "applications of thiazolo-pyridine derivatives." The growing demand for novel heterocyclic compounds in medicinal chemistry has further amplified interest in this molecule.
Recent studies highlight the potential of [1,2]Thiazolo[4,5-b]pyridine-3-carbonitrile as a building block for bioactive molecules. Its electron-deficient nature and ability to participate in hydrogen bonding make it suitable for designing small-molecule inhibitors. For instance, analogs of this compound have shown activity against inflammatory targets and metabolic enzymes, aligning with current trends in precision medicine.
In the context of green chemistry, researchers are exploring eco-friendly methods to synthesize [1,2]Thiazolo[4,5-b]pyridine-3-carbonitrile. Questions like "solvent-free synthesis of thiazolo-pyridines" and "catalytic approaches for carbonitrile formation" are trending in academic forums. The compound's stability under mild conditions also makes it a candidate for flow chemistry applications, a hot topic in industrial process optimization.
From a commercial perspective, suppliers often list this compound under categories like "pharmaceutical intermediates" or "high-value heterocycles." Its patent landscape reveals filings in anticancer and antiviral drug development, addressing global health priorities. Analytical techniques such as HPLC purity testing and NMR characterization are critical for quality control, as emphasized in recent publications.
In summary, [1,2]Thiazolo[4,5-b]pyridine-3-carbonitrile (CAS No. 2110070-95-4) represents a versatile chemical entity with broad applicability. Its integration into drug discovery pipelines and alignment with sustainable synthesis trends ensure its continued relevance. Future research may focus on structure-activity relationships and scalable production methods to unlock its full potential.
2110070-95-4 ([1,2]Thiazolo[4,5-b]pyridine-3-carbonitrile) 関連製品
- 1806876-69-6(3-(Difluoromethyl)-2-fluoro-4-methoxypyridine-6-acetic acid)
- 1807118-68-8(4-Bromo-2-difluoromethyl-5-nitropyridine)
- 110457-87-9(2-Amino-8-(2-deoxy-b-D-ribofuranosyl)-imidazo1,2-a-1,3,5-triazin-4(8H)-one)
- 2172571-26-3(5-(difluoromethyl)-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide)
- 2411198-39-3(2-Chloro-1-[3-hydroxy-3-(1-propan-2-yltriazol-4-yl)piperidin-1-yl]propan-1-one)
- 1932829-31-6((2S)-2-amino-4-cyclobutyl-butanoic acid)
- 2171676-44-9(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylacetyl}-1,3-thiazolidine-4-carboxylic acid)
- 1220018-78-9(N-(2-Piperidinylmethyl)-N-propyl-1-propanaminedihydrochloride)
- 2138015-75-3(2-({(tert-butoxy)carbonylamino}methyl)spiro3.5nonane-2-carboxylic acid)
- 2657-28-5(2',4',6'-trihydroxy-3'-methylacetophenone)



